molecular formula C9H6Cl2O B1322922 5,6-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-31-7

5,6-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1322922
CAS No.: 68755-31-7
M. Wt: 201.05 g/mol
InChI Key: KSTYRFWOQUWBCW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O. It is a chlorinated derivative of indanone, characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indanone ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of enzymes, such as cytochrome P450, resulting in the inhibition of their catalytic activity . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses. The binding interactions of this compound with biomolecules are critical for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound is metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles and influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indanone derivatives. One common method includes the bromination of indanone using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the desired dichlorinated product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Detailed studies on its mechanism of action are limited, but it is known to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other indanone derivatives. This uniqueness makes it valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

5,6-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTYRFWOQUWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628826
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-31-7
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68755-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid [J. Med. Chem., Vol. 16(2) (1973), p. 101-106] and 100 ml of thionyl chloride was refluxed for 30 minutes and the thionyl chloride was then evaporated. The residue was taken up in 20 ml of methylene chloride and the solution was poured into a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride. The mixture was stirred for one hour at room temperature and 30 minutes at 50° C. The mixture was poured over ice and was stirred for 30 minutes and then was extracted with methylene chloride.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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